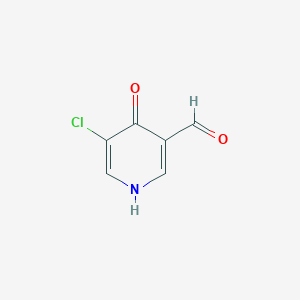

5-Chloro-4-hydroxynicotinaldehyde

Description

Properties

IUPAC Name |

5-chloro-4-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-2-8-1-4(3-9)6(5)10/h1-3H,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPNVENFFWNYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxynicotinaldehyde typically involves the chlorination of 4-hydroxynicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

- Dissolve 4-hydroxynicotinaldehyde in an appropriate solvent such as dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.

- After the addition is complete, continue refluxing the mixture for several hours.

- Cool the reaction mixture and quench with water.

- Extract the product with an organic solvent and purify by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for 5-Chloro-4-hydroxynicotinaldehyde are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxynicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: 5-Chloro-4-hydroxynicotinic acid.

Reduction: 5-Chloro-4-hydroxy-3-pyridinemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-hydroxynicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in various biological assays.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the field of anti-inflammatory and antimicrobial drugs.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxynicotinaldehyde and its derivatives is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The hydroxyl and chlorine groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Chloro-4-hydroxynicotinaldehyde with structurally related pyridine derivatives, emphasizing substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity Differences: Aldehyde vs. Acid Chloride: The aldehyde group in 5-Chloro-4-hydroxynicotinaldehyde enables nucleophilic additions (e.g., Grignard reactions), while nicotinoyl chloride’s acid chloride group is highly reactive in acylation reactions, such as forming amides or esters . Electron-Withdrawing Effects: The chlorine substituent in both 5-Chloro-4-hydroxynicotinaldehyde and nicotinoyl chloride enhances electrophilicity at adjacent positions, but the aldehyde’s lower steric hindrance allows broader substrate compatibility compared to bulkier acid chlorides.

Physicochemical Properties: Solubility: The hydroxyl group in 5-Chloro-4-hydroxynicotinaldehyde improves water solubility relative to non-hydroxylated analogs like 5-chloronicotinaldehyde. In contrast, nicotinoyl chloride is moisture-sensitive and typically used in anhydrous solvents . Stability: Aldehydes are prone to oxidation, requiring stabilization under inert atmospheres. Nicotinoyl chloride, however, hydrolyzes readily in the presence of water, releasing HCl .

Applications: 5-Chloro-4-hydroxynicotinaldehyde: Potential use in synthesizing Schiff bases or heterocyclic scaffolds for drug discovery. Nicotinoyl chloride: Widely employed in peptide bond formation and synthesizing nicotinic acid derivatives .

Biological Activity

5-Chloro-4-hydroxynicotinaldehyde (C6H4ClNO2) is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

5-Chloro-4-hydroxynicotinaldehyde is synthesized primarily through the chlorination of 4-hydroxynicotinaldehyde, typically using thionyl chloride as a chlorinating agent under reflux conditions. The general reaction can be summarized as follows:

- Dissolve 4-hydroxynicotinaldehyde in dichloromethane.

- Add thionyl chloride dropwise while maintaining reflux.

- After completion, cool and quench with water.

- Extract the product using an organic solvent and purify via recrystallization.

The compound has a molecular weight of 157.55 g/mol and features both hydroxyl and chlorine substituents on the pyridine ring, contributing to its unique reactivity profile .

The biological activity of 5-Chloro-4-hydroxynicotinaldehyde is not fully elucidated; however, it is believed to interact with various molecular targets such as enzymes or receptors through its functional groups. The aldehyde moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The presence of the hydroxyl and chlorine groups may enhance binding affinity and specificity .

Antimicrobial Properties

Research indicates that derivatives of 5-Chloro-4-hydroxynicotinaldehyde exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Antioxidant Activity

5-Chloro-4-hydroxynicotinaldehyde has also been reported to possess antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various chronic diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of 5-Chloro-4-hydroxynicotinaldehyde and its derivatives:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an IC50 value significantly lower than standard antibiotics, highlighting its potential as a novel antimicrobial agent .

- Anti-inflammatory Research : In a model of acute inflammation, administration of 5-Chloro-4-hydroxynicotinaldehyde resulted in a marked reduction in edema compared to control groups, indicating its effectiveness in modulating inflammatory responses .

- Antioxidant Evaluation : In assays measuring free radical scavenging activity, the compound demonstrated a high degree of efficacy, comparable to established antioxidants like vitamin C .

Comparison with Related Compounds

To better understand the unique properties of 5-Chloro-4-hydroxynicotinaldehyde, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Hydroxynicotinaldehyde | Lacks chlorine; less reactive | Moderate antimicrobial activity |

| 5-Chloronicotinaldehyde | Lacks hydroxyl; altered solubility | Lower anti-inflammatory effects |

| 5-Chloro-4-methoxynicotinaldehyde | Contains methoxy instead of hydroxyl; different reactivity | Reduced antioxidant capacity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-4-hydroxynicotinaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation and hydroxylation of nicotinaldehyde derivatives. For example, bromine or chlorine substituents are introduced using electrophilic aromatic substitution under controlled temperatures (0–5°C) to minimize side reactions. Solvent choice (e.g., dichloromethane or ethanol) and stoichiometric ratios of halogenating agents (e.g., NBS or Cl₂) critically affect regioselectivity and purity . Post-synthesis, column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for purification .

Q. How can researchers characterize 5-Chloro-4-hydroxynicotinaldehyde, and what spectral data are critical for validation?

- Methodological Answer : Key characterization tools include:

- NMR : and NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/chlorine substituent positions.

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O–H stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., ~171.58 g/mol for C₆H₄ClNO₂) .

Q. What are the solubility and stability profiles of 5-Chloro-4-hydroxynicotinaldehyde under varying pH conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Stability tests indicate degradation above pH 8 due to aldehyde oxidation. For long-term storage, keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving 5-Chloro-4-hydroxynicotinaldehyde for heterocyclic drug development?

- Methodological Answer : The aldehyde group enables Schiff base formation or Pd-catalyzed couplings (e.g., Suzuki-Miyaura with boronic acids). Optimize ligand systems (e.g., XPhos) and base (K₂CO₃) in THF/water mixtures at 60–80°C. Monitor reaction progress via TLC and isolate intermediates via recrystallization (e.g., using methanol/water) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for derivatives of 5-Chloro-4-hydroxynicotinaldehyde?

- Methodological Answer : Unexpected splitting may arise from dynamic proton exchange or steric hindrance. Use variable-temperature NMR to identify exchange processes. For steric effects, computational modeling (DFT) predicts torsional angles and validates experimental data. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. How can researchers develop HPLC/LC-MS methods for quantifying trace impurities in 5-Chloro-4-hydroxynicotinaldehyde?

- Methodological Answer : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Optimize retention times by adjusting column temperature (30–40°C) and flow rate (0.8–1.2 mL/min). For LC-MS, employ electrospray ionization (ESI) in positive ion mode with MRM transitions specific to the compound’s fragments (e.g., m/z 171 → 123) .

Q. What safety protocols are critical when handling 5-Chloro-4-hydroxynicotinaldehyde in scaled-up reactions?

- Methodological Answer : Use fume hoods with HEPA filters and wear nitrile gloves/lab coats. In case of skin contact, rinse immediately with 10% ethanol/water. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Regularly monitor airborne concentrations via GC-MS to ensure compliance with OSHA exposure limits (≤1 ppm) .

Q. How does the electronic effect of the chloro and hydroxyl substituents influence the reactivity of 5-Chloro-4-hydroxynicotinaldehyde in nucleophilic additions?

- Methodological Answer : The electron-withdrawing chloro group activates the aldehyde toward nucleophilic attack, while the hydroxyl group (via resonance) stabilizes the transition state. Kinetic studies using Grignard reagents (e.g., MeMgBr) in anhydrous THF show faster reaction rates compared to unsubstituted nicotinaldehydes. DFT calculations confirm charge distribution at the carbonyl carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.